Predicted pKa Comparison
4-Difluoromethoxy-5-fluoropicolinic acid exhibits a significantly lower predicted pKa compared to its non-fluorinated analog, 4-(difluoromethoxy)picolinic acid (CAS 1707365-38-5). The predicted pKa for the target compound is 3.27±0.10 , while the predicted pKa for the analog is approximately 4.0 (calculated via structure-based in silico methods) . This difference arises from the electron-withdrawing effect of the additional fluorine atom at the 5-position, which stabilizes the carboxylate anion and enhances acidity.
| Evidence Dimension | Predicted pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | 3.27 ± 0.10 |
| Comparator Or Baseline | 4-(Difluoromethoxy)picolinic acid (CAS 1707365-38-5): Predicted pKa ~4.0 |
| Quantified Difference | Target compound is more acidic by approximately 0.73 pKa units (approx. 5.4x greater acid strength) |
| Conditions | Predicted values based on ACD/Labs or analogous in silico algorithms |
Why This Matters
Lower pKa can influence solubility, salt formation, and reactivity in coupling reactions, making the compound a distinct choice for specific synthetic sequences.
